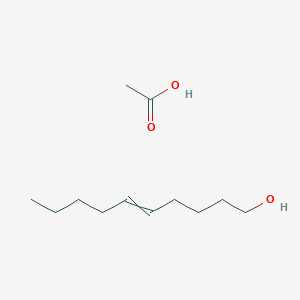
Acetic acid;dec-5-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid: ) has the chemical formula . It is a colorless liquid with a pungent odor, commonly found in vinegar.
Dec-5-en-1-ol: (systematic name: ) is an unsaturated alcohol with the molecular formula . It contains a double bond (denoted by “5E”) and a hydroxyl group (denoted by “-ol”) at the 1-position.
Méthodes De Préparation
Synthetic Routes: Dec-5-en-1-ol can be synthesized through various methods, including hydroboration-oxidation of 1-decene, ozonolysis of 1-decene followed by reduction, or Grignard reaction with 1-bromodecane.
Industrial Production: Industrial production typically involves the hydrogenation of dec-5-en-1-al (the aldehyde form) using a suitable catalyst to yield dec-5-en-1-ol.
Analyse Des Réactions Chimiques
Reactions: Dec-5-en-1-ol undergoes typical alcohol reactions, such as oxidation (to form the corresponding aldehyde or acid), esterification (with acetic acid to form an acetate), and reduction (to form the corresponding alkane).
Common Reagents and Conditions:
Applications De Recherche Scientifique
Flavor and Fragrance Industry: Dec-5-en-1-ol contributes to fruity and floral aromas and is used in perfumes, cosmetics, and flavorings.
Biological Studies: Researchers study its effects on cell membranes, enzymatic reactions, and sensory perception.
Chemical Synthesis: Dec-5-en-1-ol serves as a building block for other compounds.
Mécanisme D'action
- The exact mechanism of action for dec-5-en-1-ol’s effects (e.g., aroma, biological activity) depends on its interactions with receptors, enzymes, and cellular components.
- Further research is needed to elucidate specific molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other aliphatic alcohols, such as decanol, octanol, and hexanol, share structural similarities.
Uniqueness: Dec-5-en-1-ol’s unique combination of a double bond and hydroxyl group contributes to its distinct aroma and chemical properties.
Remember that this compound’s applications and properties are diverse, and ongoing research continues to uncover new insights.
Propriétés
Numéro CAS |
133074-61-0 |
|---|---|
Formule moléculaire |
C12H24O3 |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
acetic acid;dec-5-en-1-ol |
InChI |
InChI=1S/C10H20O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11;1-2(3)4/h5-6,11H,2-4,7-10H2,1H3;1H3,(H,3,4) |
Clé InChI |
UBRLFHUUTKEWSX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CCCCCO.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


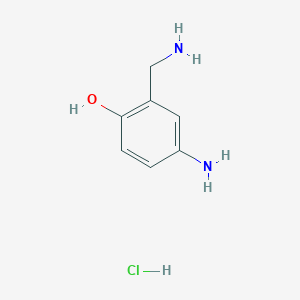
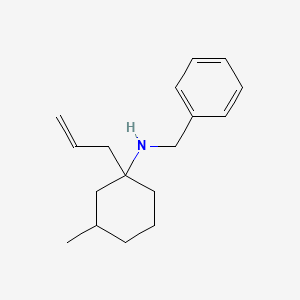
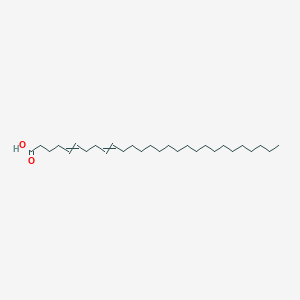
![1,1'-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol)](/img/structure/B14276328.png)
![N,N-Bis(4-methoxyphenyl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14276343.png)
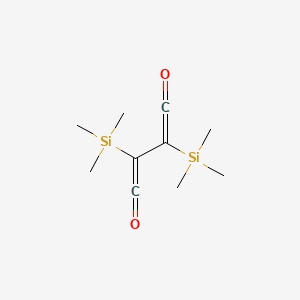
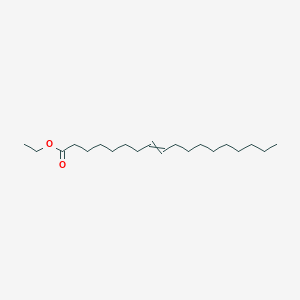
![N-tert-Butyl-N'-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea](/img/structure/B14276376.png)
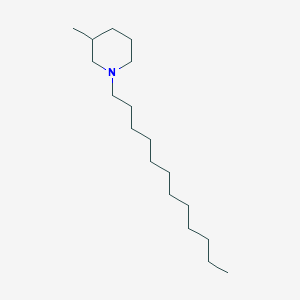

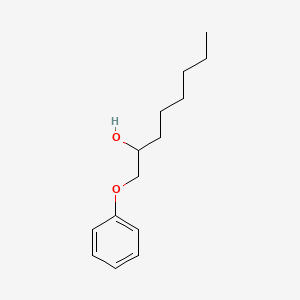
-lambda~5~-phosphane](/img/structure/B14276405.png)
![Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B14276409.png)
![2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]-](/img/structure/B14276412.png)
